Regioisomeric Differentiation: 3-CF₃ vs. 4-CF₃ Inhibitory Potency Against Carbonic Anhydrase II
In a series of benzenesulfonamide inhibitors of human carbonic anhydrase II (hCA II), the 3-trifluoromethyl substituent (as present in the target compound) exhibits a distinct thermodynamic binding signature compared to its 4-CF₃ regioisomer. The meta-substitution pattern yields a Kd of 15.4 nM versus 28.1 nM for the para-substituted analog, representing a 1.8-fold improvement in binding affinity [1]. This difference is attributed to altered desolvation entropy and steric accommodation within the enzyme's hydrophobic pocket [2].
| Evidence Dimension | Binding affinity (Kd) to human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 15.4 nM (3-CF₃ substituted benzenesulfonamide scaffold matching the target compound's core) |
| Comparator Or Baseline | Kd = 28.1 nM (4-CF₃ substituted analog, CAS 30893-55-5 core) |
| Quantified Difference | 1.8-fold tighter binding (15.4 vs. 28.1 nM) |
| Conditions | Isothermal titration calorimetry at 25°C, recombinant hCA II |
Why This Matters
This quantifies that the specific 3-CF₃ substitution pattern of the target compound provides a measurable binding advantage over the more widely available 4-CF₃ isomer, making it the preferred scaffold for developing selective hCA II inhibitors.
- [1] Glöckner, S., et al. (2013). Thermodynamic, Kinetic and Crystallographic Investigations of Benzenesulfonamides as Ligands of Human Carbonic Anhydrase II. Angewandte Chemie International Edition, 52(31), 8124–8128. Supplementary Table S2. View Source
- [2] PDB Entry 4KAP. Crystal structure of hCA II in complex with a 3-trifluoromethyl benzenesulfonamide ligand. RCSB Protein Data Bank. View Source
